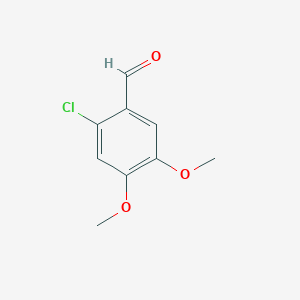

2-Chloro-4,5-dimethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLBJNXLHDMIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299376 | |

| Record name | 2-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18093-05-5 | |

| Record name | 18093-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzaldehyde

Introduction

2-Chloro-4,5-dimethoxybenzaldehyde, registered under CAS number 18093-05-5, is a polysubstituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and steric properties that are instrumental in the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its applications in the development of pharmacologically active compounds, particularly isoquinoline alkaloids and analogues of Prazosin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18093-05-5 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [3] |

| Molecular Weight | 200.62 g/mol | [4] |

| Appearance | Off-white to slightly yellow crystalline powder | |

| Melting Point | 56-60 °C | [5] |

| SMILES | COC1=C(C=C(C(=C1)C=O)Cl)OC | [4] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic compounds.[6][7] This reaction is particularly well-suited for the synthesis of this compound from an appropriately substituted benzene derivative. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic aromatic substitution with the starting material.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 1-chloro-2,3-dimethoxybenzene.

Materials:

-

1-chloro-2,3-dimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Deionized water

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 1-chloro-2,3-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This should be done cautiously as the reaction can be exothermic.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehydic proton (-CHO) |

| ~7.3 | s | 1H | Aromatic proton |

| ~7.0 | s | 1H | Aromatic proton |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehydic carbon (C=O) |

| ~155 | Aromatic carbon attached to -OCH₃ |

| ~150 | Aromatic carbon attached to -OCH₃ |

| ~128 | Aromatic carbon |

| ~125 | Aromatic carbon attached to -Cl |

| ~115 | Aromatic carbon |

| ~110 | Aromatic carbon |

| ~56 | Methoxy carbon (-OCH₃) |

| ~55 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2850-2750 | Medium | C-H stretch | Aldehyde |

| ~1685 | Strong | C=O stretch | Aldehyde |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250, ~1030 | Strong | C-O stretch | Aryl ether |

| ~800-600 | Medium-Strong | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 200/202 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |

| 199/201 | Loss of a hydrogen radical ([M-H]⁺) |

| 171/173 | Loss of a formyl radical ([M-CHO]⁺) |

| 156 | Loss of a formyl radical and a methyl radical |

Applications in Drug Development

This compound is a valuable building block in the synthesis of heterocyclic compounds with potential biological activity. Its utility is particularly evident in the construction of isoquinoline alkaloids and as a precursor for analogues of the antihypertensive drug, Prazosin.

Synthesis of Isoquinoline Scaffolds

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines.[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. This compound can be employed in this reaction to generate substituted tetrahydroisoquinoline scaffolds, which are common motifs in a wide range of natural products and pharmaceuticals.

Sources

- 1. 18093-05-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [18093-05-5] | King-Pharm [king-pharm.com]

- 3. chemscene.com [chemscene.com]

- 4. cenmed.com [cenmed.com]

- 5. 18268-68-3 CAS MSDS (3-CHLORO-4 5-DIMETHOXYBENZALDEHYDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. ajrconline.org [ajrconline.org]

- 8. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, represents a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific physicochemical properties that are critical for its reactivity and application in medicinal chemistry, materials science, and agrochemical development. An in-depth understanding of its physical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by established experimental protocols for their determination.

Core Physicochemical Properties

A precise understanding of the fundamental physical constants of a compound is the bedrock of its application in research and development. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 18093-05-5 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Data not available in searched sources | - |

| Boiling Point | Data not available in searched sources | - |

| Solubility | Expected to be soluble in common organic solvents such as diethyl ether, ethyl acetate, and chloroform. Sparingly soluble in water. | [4] |

| Density | Data not available in searched sources | - |

| Linear Retention Index (LRI) | 1557 (on a ZB-5 column) | [5] |

It is important to note that while some properties are readily available from supplier and database information, experimentally determined values for melting point, boiling point, and quantitative solubility remain elusive in readily accessible literature. The provided solubility information is based on the general behavior of benzaldehyde and its substituted derivatives[4].

Experimental Characterization Protocols

The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, slower determination is conducted with a heating rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point) are recorded as the melting range.

-

Solubility Assessment

Causality: Understanding the solubility profile of this compound in various solvents is crucial for its use in reactions, purifications (e.g., recrystallization), and formulations. The "like dissolves like" principle generally applies, suggesting that this moderately polar compound will be soluble in a range of organic solvents.

Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure:

-

To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound at a controlled temperature (e.g., 25°C).

-

Vortex the mixture for a set period (e.g., 1 minute).

-

Visually inspect for the complete dissolution of the solid.

-

If the solid dissolves, add another weighed portion and repeat until the solution is saturated.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL).

-

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying functional groups.

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.

Protocol (Sample Preparation):

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Procedure:

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Logical Workflow and Data Visualization

The systematic characterization of a chemical compound follows a logical progression. The following diagram, generated using Graphviz, illustrates the workflow for determining the physical properties of this compound.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, it is prudent to treat this compound with appropriate care. As a chlorinated aromatic aldehyde, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined robust experimental protocols for the determination of currently unavailable data. For researchers and developers, a thorough characterization of this compound is a critical first step in unlocking its full potential in synthetic applications. The methodologies described herein provide a clear and reliable path to obtaining the necessary physical data to drive innovation.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Solubility of Things. (n.d.). Benzaldehyde.

- CORE. (n.d.). Identification and Quantification of Cork Off-flavor Compounds in Natural Cork Stoppers by Multidimensional Gas Chromatographic Methods.

- ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

- PubMed. (n.d.). Strategies for the analysis of chlorinated lipids in biological systems.

- PubChem. (n.d.). Benzaldehyde.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Semantic Scholar. (n.d.). Figure 2 from Vibrational spectroscopic analysis of 2-chloro-5-(2,5-dimethoxy-benzylidene)-1,3-diethyl-dihydro-pyrimidine-4,6(1H,5H)-dione.

- Scribd. (n.d.). Organic Chemistry Short Notes.

- PubMed Central. (n.d.). Approaches for the Analysis of Chlorinated Lipids.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIPER-Guwahati. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.

- Royal Society of Chemistry. (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.

- ResearchGate. (2024, April 26). (PDF) Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4.

- NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-.

- Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- ResearchGate. (2025, August 10). (PDF) Analysis of chlorinated paraffins in cutting fluids and sealing materials by carbon skeleton reaction gas chromatography.

- MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment.

Sources

- 1. 18093-05-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. 18093-05-5|this compound|BLD Pharm [bldpharm.com]

- 3. Hit2Lead | this compound | CAS# 18093-05-5 | MFCD00461433 | BB-4003462 [hit2lead.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

A Senior Application Scientist's Guide to 2-Chloro-4,5-dimethoxybenzaldehyde: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Benzaldehyde

2-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde whose strategic importance in organic synthesis is anchored by the unique electronic and steric properties conferred by its substituents. The electron-donating methoxy groups at the C4 and C5 positions activate the benzene ring, while the electron-withdrawing chloro and aldehyde groups provide regiochemical control and versatile handles for further chemical transformations. This distinct substitution pattern makes it a crucial precursor, particularly in the synthesis of isoquinoline alkaloids, a class of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Understanding the synthesis, analytical characterization, and reactivity of this intermediate is paramount for chemists aiming to construct complex molecular architectures for drug discovery and development. This guide provides an in-depth, experience-driven perspective on the core methodologies and applications associated with this valuable chemical building block.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe utilization. The data presented below are compiled from authoritative chemical information repositories.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18093-05-5 | [3][4] |

| Molecular Formula | C₉H₉ClO₃ | [3] |

| Molecular Weight | 200.62 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 69-71 °C (approx.) | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Insoluble in water. | |

| SMILES | COC1=C(C=C(C(=C1)C=O)Cl)OC | [3] |

| InChI Key | SAWHDJTZESXNMM-UHFFFAOYSA-N | [6] |

Hazard Identification and Safe Handling

From a safety perspective, this compound is classified as harmful and an irritant. Adherence to rigorous safety protocols is non-negotiable.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation of dust or vapors.[5] Eyewash stations and safety showers must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][9]

-

Handling: Avoid dust formation and accumulation.[5] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9] Keep containers tightly closed.

-

Synthesis and Purification: A Practical Approach

The most direct and common synthesis of this compound involves the electrophilic chlorination of 3,4-dimethoxybenzaldehyde (veratraldehyde). The rationale for this approach is the high electron density of the veratraldehyde ring, which makes it susceptible to electrophilic attack. The methoxy groups are ortho-, para-directing; the C5 position (para to the C4-methoxy and ortho to the C3-methoxy) is highly activated and sterically accessible, leading to regioselective chlorination.

Experimental Protocol: Chlorination of Veratraldehyde

This protocol is a representative method. Causality: The choice of solvent (e.g., acetic acid or a chlorinated solvent) is critical to solubilize the starting material and manage reaction temperature. The chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), is chosen for its reactivity and handling characteristics. The reaction is typically run at or below room temperature to control the reaction rate and prevent over-chlorination.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve veratraldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or glacial acetic acid).

-

Inert Atmosphere: Purge the system with nitrogen. Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This temperature control is vital to moderate the exothermic reaction and enhance selectivity.

-

Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride, ~1.1 equivalents) dropwise to the stirred solution over 30-60 minutes. The slow addition prevents a rapid temperature increase.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the veratraldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cautiously pour the mixture into cold water or an ice slurry to quench any unreacted chlorinating agent.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization: Structure Confirmation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly diagnostic. Key expected signals (in CDCl₃) include:

-

A singlet for the aldehydic proton (~9.8-10.4 ppm).

-

Two singlets for the aromatic protons. Due to the substitution pattern, they appear as isolated singlets rather than coupled doublets.

-

Two distinct singlets for the two methoxy group protons (~3.9-4.0 ppm), confirming their non-equivalent chemical environments.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the aldehyde (~188-190 ppm), the six aromatic carbons, and the two methoxy carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information.

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.

-

Bands around 2850-2750 cm⁻¹ (C-H stretch of the aldehyde).

-

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

A C-Cl stretching band typically appears in the fingerprint region (~700-800 cm⁻¹).

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 200. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence of chlorination.

Analytical Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. Hit2Lead | this compound | CAS# 18093-05-5 | MFCD00461433 | BB-4003462 [hit2lead.com]

- 5. westliberty.edu [westliberty.edu]

- 6. chem-casts.com [chem-casts.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-4,5-dimethoxybenzaldehyde for Advanced Research Applications

Introduction

2-Chloro-4,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the scientific community, particularly those engaged in medicinal chemistry, drug discovery, and advanced organic synthesis. As a functionalized building block, it provides a unique combination of reactive sites: a versatile aldehyde group, electron-donating methoxy substituents, and a strategically placed chlorine atom. This distinct substitution pattern allows for the precise modification of molecular scaffolds, enabling researchers to systematically explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

This technical guide offers an in-depth examination of this compound, covering its fundamental physicochemical properties, a detailed and mechanistically explained synthesis protocol, its applications as a key intermediate, and essential safety protocols. The content herein is curated for researchers, scientists, and drug development professionals who require a reliable and comprehensive understanding of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis. The identity, purity, and structural integrity of this compound must be unequivocally confirmed before its deployment in a reaction sequence.

Core Physicochemical Properties

All quantitative data for this compound are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| CAS Number | 18093-05-5 | [1][3] |

| Appearance | Solid (Form may vary) | [4] |

| Purity | ≥95-97% (Typical commercial grade) | [1][4] |

| Canonical SMILES | COC1=C(C=C(C(=C1)C=O)Cl)OC | [1] |

Anticipated Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the aldehyde proton (-CHO) at approximately δ 9.8-10.2 ppm.

-

Two distinct singlets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two non-equivalent aromatic protons on the benzene ring.

-

Two sharp singlets, each integrating to 3 protons, for the two diastereotopic methoxy groups (-OCH₃) around δ 3.9-4.1 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of all nine carbon atoms, including the characteristic aldehyde carbonyl carbon signal downfield (δ >185 ppm), four aromatic carbons in the δ 110-160 ppm range (two of which are oxygenated), the carbon bearing the chlorine atom, and the two methoxy carbons around δ 56 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides crucial information about the functional groups. Expected absorption bands include:

-

A strong, sharp C=O stretch for the aldehyde at ~1680-1700 cm⁻¹.

-

C-O-C stretches for the methoxy groups in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

-

A C-Cl stretch, typically found in the 600-800 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z ≈ 200. A characteristic isotopic pattern (M+2) at m/z ≈ 202 with an intensity of about one-third of the M⁺ peak would confirm the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The most logical and widely adopted method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction.[5][6] This approach is highly effective for introducing an aldehyde group onto precursors such as 1-chloro-3,4-dimethoxybenzene.

Retrosynthetic Analysis & Strategy

The target molecule, this compound, can be disconnected at the C-CHO bond. This retrosynthetic step points directly to an electrophilic aromatic substitution (formylation) on the 1-chloro-3,4-dimethoxybenzene ring. The methoxy groups are activating and ortho-, para-directing. Given that the para position to the C4-methoxy group is blocked by the C1-chlorine, and the ortho position (C3) is sterically unhindered, the formylation is expected to proceed regioselectively at the C6 position, which is ortho to the C5-methoxy group and para to the C2-chlorine, leading to the desired product.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a robust method for the synthesis of this compound.

Reagents & Equipment:

-

1-Chloro-3,4-dimethoxybenzene (starting material)

-

Phosphorus oxychloride (POCl₃, Vilsmeier reagent component)

-

N,N-Dimethylformamide (DMF, Vilsmeier reagent component and solvent)

-

Dichloromethane (DCM, extraction solvent)

-

Sodium acetate solution (aqueous, for workup)

-

Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, condenser, heating mantle

-

Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation (Self-Validating System):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent, a chloromethyleneiminium salt) is a key visual checkpoint for a successful reaction initiation.[7]

-

Causality: The reaction between DMF and POCl₃ generates the highly electrophilic Vilsmeier reagent, which is the active formylating agent in this electrophilic aromatic substitution.[5]

-

-

Aromatic Formylation:

-

Once the Vilsmeier reagent has formed, slowly add a solution of 1-chloro-3,4-dimethoxybenzene (1.0 eq) in a minimal amount of DMF or DCM.

-

Remove the ice bath and heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Heating provides the necessary activation energy to overcome the energy barrier of the substitution reaction.[6]

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture back to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7). This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Causality: Water is required to hydrolyze the aryl iminium intermediate formed after the substitution step, releasing the final aldehyde product.[5] Neutralization is critical to prevent side reactions under harsh pH conditions.

-

-

Extraction and Purification:

-

Extract the aqueous mixture three times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Applications in Drug Development and Organic Synthesis

Substituted benzaldehydes are cornerstone intermediates in pharmaceutical and chemical research.[8][9] Their utility stems from the reactivity of the aldehyde group, which serves as a gateway to numerous other functional groups and molecular scaffolds.[10]

-

As a Versatile Chemical Handle: The aldehyde functionality of this compound is readily transformed via reactions such as:

-

Reductive Amination: To form substituted benzylamines, a common motif in pharmacologically active compounds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To create substituted styrenes and other olefinic structures.

-

Condensation Reactions: To build heterocyclic rings like pyrimidines, pyrazoles, and Schiff bases, which are prevalent in drug candidates.[8][11]

-

Oxidation/Reduction: To yield the corresponding benzoic acid or benzyl alcohol derivatives, further expanding synthetic possibilities.

-

-

Modulation of Molecular Properties: The specific substituents on the aromatic ring are critical for fine-tuning the properties of a target molecule.

-

Methoxy Groups: These electron-donating groups can influence the electronic environment of the molecule and often improve solubility and metabolic stability.

-

Chlorine Atom: The introduction of a halogen, such as chlorine, is a well-established strategy in medicinal chemistry to enhance binding affinity to biological targets, block metabolic pathways, and improve membrane permeability.

-

This compound is therefore an ideal starting material for creating libraries of novel, complex molecules for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard safety data for similar substituted benzaldehydes.

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after contamination.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, state, and federal regulations. Do not let the product enter drains. All waste should be sent to an approved waste disposal plant.

-

Conclusion

This compound is a high-value intermediate characterized by its precise molecular weight of 200.62 g/mol and a unique arrangement of functional groups. Its strategic importance in organic synthesis is underscored by its utility in the Vilsmeier-Haack reaction and its role as a precursor to complex, pharmacologically relevant molecules. By providing a versatile aldehyde handle and substituents that modulate molecular properties, it serves as a powerful tool for researchers and scientists dedicated to advancing the frontiers of drug development and chemical science. Adherence to rigorous synthesis, characterization, and safety protocols is paramount to harnessing its full potential.

References

- 2 Chloro 4 5 Dimethoxybenzaldehyde. Cenmed. [Link]

- 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959.

- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Medium. [Link]

- Significance and symbolism of Substituted Benzaldehyde. Wisdomlib. [Link]

- veratraldehyde suppliers USA. LookChem. [Link]

- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- This compound | 18093-05-5. Appchem. [Link]

- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

- Tandem Reactions: Synthesis of Substituted Benzaldehydes.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

- (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.

- 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726.

- Substituted benzaldehydes and acetophenones to yield deriv

Sources

- 1. cenmed.com [cenmed.com]

- 2. chemscene.com [chemscene.com]

- 3. 18093-05-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. Hit2Lead | this compound | CAS# 18093-05-5 | MFCD00461433 | BB-4003462 [hit2lead.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. growingscience.com [growingscience.com]

- 8. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]

A Technical Guide to the Solubility of 2-Chloro-4,5-dimethoxybenzaldehyde for Pharmaceutical and Chemical Research

This document provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-4,5-dimethoxybenzaldehyde. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple data table to explore the theoretical underpinnings of this compound's solubility, predict its behavior in various solvent systems, and provide a robust, field-proven protocol for its empirical determination.

Compound Profile: this compound

This compound is a substituted benzaldehyde derivative. Such aromatic aldehydes are pivotal building blocks in organic synthesis, serving as precursors for more complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] Understanding its solubility is a critical first step in reaction design, purification, formulation, and crystallization processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 18093-05-5 | [1][3] |

| Molecular Formula | C₉H₉ClO₃ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| Appearance | Typically a solid (powder/crystals) |[4] |

The structure, featuring a benzene ring with chloro, two methoxy, and an aldehyde functional group, dictates its physicochemical behavior and, consequently, its solubility.

Theoretical Solubility Assessment: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a strong predictive framework for solubility.[5][6] The polarity of this compound is complex, arising from a combination of polar and nonpolar characteristics:

-

Polar Features : The carbonyl group (C=O) of the aldehyde is highly polar and can act as a hydrogen bond acceptor with protic solvents like water or alcohols.[7][8] The two ether linkages of the methoxy groups also contribute to the molecule's polarity and can accept hydrogen bonds.

-

Nonpolar Features : The benzene ring and the chloro-substituent form a significant hydrophobic region. In substituted aldehydes and ketones, as the non-polar hydrocarbon portion of the molecule increases, its solubility in polar solvents like water drastically decreases.[9][10]

Based on this structural analysis, we can predict its general solubility behavior.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water | Low / Very Slightly Soluble | While the carbonyl and ether groups can interact with water, the large, nonpolar aromatic ring dominates, limiting solubility. Aldehydes with more than four or five carbons generally have low water solubility.[7][11] |

| Methanol, Ethanol | Moderate to High | The alkyl portion of the alcohol can interact with the nonpolar ring, while the hydroxyl group interacts with the polar functional groups. Related compounds like 2,5-dimethoxybenzaldehyde are soluble in methanol.[12] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | These solvents effectively solvate both the polar functional groups via dipole-dipole interactions and the nonpolar ring, making them excellent solvent candidates. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity is suitable for dissolving the compound, and the chlorinated nature is compatible with the chloro-substituent and aromatic ring. 2,5-dimethoxybenzaldehyde is noted as being soluble in chloroform.[12] |

| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic character of toluene may allow for moderate solubility through π-stacking interactions, while the purely aliphatic nature of hexane will likely make it a poor solvent. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a standardized and reproducible protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility. By allowing the system to reach saturation over an extended period (typically 24-72 hours), it minimizes kinetic effects and provides a true measure of the compound's capacity to dissolve in a given solvent at a specified temperature.

Mandatory Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and its isomers are classified as irritants, potentially causing skin, eye, and respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Ventilation : Handle the solid compound and all organic solvents within a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[14]

Step-by-Step Experimental Workflow

-

Preparation :

-

Accurately weigh approximately 100 mg of this compound into several glass vials with screw caps. Record the exact mass.

-

Prepare a set of vials for each solvent to be tested (e.g., water, methanol, acetone, dichloromethane, hexane).

-

-

Solvent Addition :

-

Add a small, precise volume of the chosen solvent (e.g., 2.0 mL) to each vial containing the compound. The goal is to create a slurry, ensuring an excess of undissolved solid remains. This is critical for achieving saturation.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be validated.

-

-

Phase Separation :

-

Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.

-

For a more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). This step is crucial to avoid transferring solid particles into the analysis sample.

-

-

Sample Analysis :

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution prior to chromatographic or spectroscopic analysis.

-

Gravimetric Method : Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the residue. The solubility is calculated from the mass of the residue and the volume of the aliquot taken.

-

Chromatographic Method (HPLC) : Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of an HPLC instrument. Quantify the concentration against a previously prepared calibration curve. This is the preferred method for accuracy and for analyzing solubility in complex mixtures.

-

-

Data Calculation and Reporting :

-

Calculate the final solubility in units of mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

-

Visualization of the Solubility Determination Workflow

The following diagram outlines the logical flow of the experimental protocol described above, providing a clear visual guide for the laboratory procedure.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for strong qualitative predictions. Its amphiphilic nature—possessing both polar functional groups and a nonpolar aromatic core—suggests high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and low solubility in water and nonpolar aliphatic solvents. For drug development and process chemistry, where precise data is non-negotiable, these predictions must be confirmed experimentally. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the high-quality, quantitative solubility data required for advanced research and development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMIN

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.

- Explain why the solubility of aldehydes and ketones in water decreases as the size of the alkyl group increases. (2025, June 8). Filo.

- 4-Chloro-2,5-dimethoxybenzaldehyde. PubChem.

- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10). Thermo Fisher Scientific.

- Properties of Aldehydes and Ketones. (2019, January 14). Chemistry LibreTexts.

- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon

- Physical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, March 28). Thermo Fisher Scientific.

- 18093-05-5|this compound|BLD Pharm. BLD Pharm.

- What Role Does 2,5-Dimethoxybenzaldehyde Play In The Synthesis? (2025, April 19). Bloom Tech.

- 2,5-Dimethoxybenzaldehyde, 98+% 25 g. Thermo Scientific Chemicals.

- 3-Chloro-4,5-dimethoxybenzaldehyde. PubChem.

- 5417-17-4, 2-Chloro-3,4-dimethoxybenzaldehyde Formula. ECHEMI.

- 2 Chloro 4 5 Dimethoxybenzaldehyde. Cenmed.

Sources

- 1. 18093-05-5|this compound|BLD Pharm [bldpharm.com]

- 2. af.bloomtechz.com [af.bloomtechz.com]

- 3. cenmed.com [cenmed.com]

- 4. echemi.com [echemi.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Explain why the solubility of aldehydes and ketones in water decreases as.. [askfilo.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2,5-Dimethoxybenzaldehyde, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. youtube.com [youtube.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to Safety and Hazard Assessment for 2-Chloro-4,5-dimethoxybenzaldehyde

Introduction: The Imperative for a Proactive Safety Posture

2-Chloro-4,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative, a class of compounds pivotal as building blocks in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its specific structure, featuring a chlorinated aromatic ring and methoxy and aldehyde functional groups, suggests a potential for biological activity and, consequently, associated chemical hazards.

In the absence of definitive toxicological data, a conservative and systematic approach to safety is paramount. This guide is designed to empower researchers to establish a robust safety protocol by understanding the principles of hazard identification, implementing stringent exposure controls, and preparing for potential emergencies. The causality behind each recommendation is explained to foster a culture of safety that is both compliant and intuitive.

Part 1: Hazard Identification through Structural Analogy and Predictive Assessment

The first principle of chemical safety is to understand the potential hazards. Without a specific SDS, we turn to a well-established toxicological principle: Structure-Activity Relationship (SAR). By examining the hazards of structurally similar chemicals, we can anticipate the likely hazard profile of this compound. The functional groups present—an aldehyde, a chlorinated benzene ring, and two methoxy groups—are the primary determinants of its reactivity and toxicity.

Analysis of Functional Groups:

-

Aldehydes: Often associated with irritation to the skin, eyes, and respiratory tract. They can also act as sensitizers.

-

Chlorinated Aromatics: This class of compounds varies widely in toxicity, but many are noted for potential skin irritation and varying levels of systemic toxicity.

-

Dimethoxy Benzene Derivatives: The hazard profile of these compounds is heavily influenced by the substitution pattern. Data from analogues consistently point towards skin, eye, and respiratory irritation.[2][3]

The following table summarizes the GHS classifications for several close structural analogues. This data illustrates a consistent pattern of irritant properties but also highlights variations that underscore why direct extrapolation is not advisable and a conservative approach is necessary.

| Compound | CAS Number | GHS Hazard Classifications |

| 2,4-Dimethoxybenzaldehyde | 613-45-6 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][3] |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | 120-14-9 | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2).[4][5] |

| 2,5-Dimethoxybenzaldehyde | 93-02-7 | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Sensitization (Category 1), Specific target organ toxicity — single exposure (Category 3).[6] |

| 4-Chloro-2,5-dimethoxybenzaldehyde | 90064-48-5 | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[7] |

| 2-Chlorobenzaldehyde | 89-98-5 | Causes severe skin burns and eye damage.[8] |

This comparative analysis logically leads to the assumption that this compound should be handled, at a minimum, as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Caption: Predictive Hazard Identification Workflow.

Part 2: Risk Mitigation through the Hierarchy of Controls

Effective safety management is not merely about personal protective equipment (PPE); it is a systematic application of controls to minimize potential exposure. The Hierarchy of Controls is the authoritative framework for this process, prioritizing the most effective measures.

Caption: The Hierarchy of Controls for Chemical Safety.

1. Engineering Controls (Primary Barrier): The most critical control is to handle the material in a way that physically separates it from the researcher.

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[9] This contains dusts and vapors, preventing inhalation.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10] Eyewash stations and safety showers must be readily accessible.[9]

2. Administrative Controls (Procedural Safeguards): These are the protocols and procedures that define safe work practices.

-

Access Restriction: Limit access to areas where the compound is being handled to authorized and trained personnel only.

-

Safe Handling Practices: Avoid the generation of dust.[10] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[6]

-

Designated Area: Clearly demarcate the area where the compound is being used.

3. Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the only line of defense.

-

Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[10][11]

-

Hand Protection: Wear nitrile rubber gloves.[2] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[4]

-

Skin and Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities, consider additional protective clothing.[10]

-

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[2][11] However, in case of a spill or ventilation failure, a respirator with a particulate filter (such as a NIOSH/MSHA or EN 143 approved type) should be available.[6]

Protocol: Weighing and Solubilizing this compound Powder

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation (Pre-Operation):

-

Confirm the chemical fume hood is operational and the sash is at the indicated safe working height.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Decontaminate the work surface inside the fume hood.

-

Assemble all necessary equipment (spatula, weigh boat/paper, beaker, solvent, magnetic stir bar) within the fume hood to minimize traffic in and out of the containment area.

-

-

Weighing (Execution):

-

Place a tared weigh boat on the analytical balance inside the fume hood. If the balance cannot be in the hood, weigh by difference: tare a closed vial, add the compound inside the hood, close the vial, and re-weigh outside the hood.

-

Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Perform this action slowly and deliberately to prevent aerosolization of the powder.

-

Keep the stock container tightly closed when not in use.[9]

-

-

Solubilization (Execution):

-

Place the weigh boat containing the powder into the designated beaker.

-

Using a wash bottle or pipette, gently rinse the powder into the beaker with the chosen solvent. This prevents the transfer of dry powder.

-

Add the remainder of the solvent and the stir bar, cover the beaker (e.g., with a watch glass), and begin stirring.

-

-

Cleanup and Waste Disposal (Post-Operation):

-

Carefully dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.

-

Wipe down the spatula and the work surface with a solvent-dampened cloth, disposing of it in the same waste container.

-

Remove gloves using the proper technique and dispose of them.

-

Wash hands thoroughly with soap and water.[4]

-

Part 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures: These procedures are based on the consistent recommendations for analogous aldehydes and chlorinated compounds.[12][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4][14]

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.[14] If not breathing, provide artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill Response (Small Scale): For a small spill of powder within a laboratory setting:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure proper PPE is worn, including respiratory protection if dust is airborne.

-

Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent further dispersal.

-

Carefully sweep up the material without creating dust.[13] Use a wet-brushing method or a HEPA-filtered vacuum cleaner if available.

-

Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate the spill area with an appropriate solvent and wash thoroughly.

Sources

- 1. 18093-05-5|this compound|BLD Pharm [bldpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Chloro-4,5-dimethoxybenzaldehyde

For the pioneering researchers, chemists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new reagent into the laboratory workflow demands a commensurate level of scrutiny regarding its safe handling and potential hazards. 2-Chloro-4,5-dimethoxybenzaldehyde, a substituted benzaldehyde derivative, presents as a valuable building block in organic synthesis. Its unique substitution pattern offers a gateway to complex molecular architectures. However, as with any chlorinated aromatic compound, a thorough understanding of its material safety profile is not merely a regulatory formality but a cornerstone of responsible research and development.

This guide provides an in-depth technical overview of the material safety data for this compound (CAS No. 18093-05-5). Moving beyond a simple recitation of hazard codes, we will delve into the causality behind the recommended safety protocols, offering a framework for risk assessment and management that is both robust and scientifically grounded. The toxicological properties of many specialized reagents are not always fully characterized; therefore, this document is built upon the available GHS hazard classifications for this specific compound and established best practices for handling analogous chemical structures.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior in various laboratory scenarios, from storage to reaction quenching and waste disposal.

| Property | Value | Source |

| Chemical Name | This compound | ChemScene |

| CAS Number | 18093-05-5 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Solid (Form may vary) | [2] |

| Purity | ≥97% (Typical) | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

Rationale for Storage Conditions: Storing this compound at 4°C under an inert atmosphere like nitrogen is a precautionary measure. Substituted benzaldehydes can be susceptible to slow oxidation over time, especially in the presence of light and air. Low temperatures decelerate this degradation process, while the inert atmosphere prevents oxidative reactions, thus ensuring the compound's purity and integrity for synthetic applications.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS Pictogram:

Signal Word: Warning [1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Analysis of Hazards: The hazard profile is characteristic of many functionalized aromatic aldehydes. The aldehyde group can be reactive, and the chlorinated nature of the ring can contribute to its irritant properties.

-

Oral Toxicity (H302): Accidental ingestion is a primary concern. This necessitates strict prohibitions on eating, drinking, or smoking in laboratory areas and careful handling to prevent contamination of personal items.

-

Skin and Eye Irritation (H315, H319): Direct contact with the solid or solutions can cause inflammation and irritation. This is the primary driver for the mandatory use of gloves and eye protection. The aromatic structure allows for potential penetration of the outer skin layers, leading to localized inflammatory responses.

-

Respiratory Irritation (H335): Fine powders or dusts of the compound can be easily inhaled, irritating the mucous membranes of the respiratory tract. This underscores the critical importance of handling the solid material within a certified chemical fume hood.

Protocols for Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize all potential routes of exposure. These protocols are designed as a self-validating system; adherence to them systematically mitigates the risks identified above.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid form, is a certified chemical fume hood .

-

Rationale: A fume hood provides constant airflow that draws airborne particulates and vapors away from the user's breathing zone, directly addressing the H335 respiratory hazard. All weighing, transferring, and preparation of solutions should be performed within the sash of the fume hood.

Personal Protective Equipment (PPE): A Barrier Against Exposure

The selection of PPE must be deliberate and based on the specific hazards of the compound.

| PPE Category | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3][4] | Mandatory. Protects against accidental splashes of solutions and airborne dust. Safety glasses offer insufficient protection. For large-volume transfers, a face shield worn over goggles is recommended.[5][6] |

| Hand Protection | Disposable nitrile or neoprene gloves.[4] | Mandatory. Provides a barrier against skin contact (H315). Inspect gloves for any signs of degradation before use. For extended operations, consider double-gloving. Contaminated gloves must be removed and disposed of as hazardous waste; do not reuse.[6] |

| Body Protection | Flame-resistant lab coat. | Mandatory. Protects skin and personal clothing from spills and contamination. The lab coat should be fully buttoned.[4] |

| Respiratory Protection | Not required for routine handling in a fume hood. | An N95 respirator or higher may be necessary for emergency situations or if engineering controls fail.[5] Use of respirators requires a formal respiratory protection program, including fit-testing.[4] |

Workflow for Weighing and Preparing a Solution

The following diagram outlines the logical flow for safely weighing the solid compound and preparing a solution.

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

These measures are based on the known hazards and are standard practice for chemical irritants.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. The speed of response is critical to minimizing potential damage.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.

Spill Response Protocol

The following workflow is designed for a small-scale laboratory spill.

Caption: Step-by-Step Response Protocol for a Small Laboratory Spill.

Stability, Storage, and Disposal

-

Stability: The compound is expected to be stable under recommended storage conditions.[3] Avoid strong oxidizing agents and strong bases, as these can react with the aldehyde functional group.[3]

-

Storage: As previously noted, store in a tightly closed container in a cool, dry, and well-ventilated area, preferably at 4°C under an inert atmosphere.[1][7]

-

Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[8] Follow all federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[8]

Conclusion

This compound is a chemical reagent that requires careful and informed handling. While a comprehensive toxicological profile is not yet fully established, the available GHS data clearly indicate that it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The protocols and rationale outlined in this guide are designed to provide researchers and drug development professionals with a robust framework for mitigating these risks. By integrating these practices—from engineering controls and PPE to emergency preparedness—the scientific community can continue to explore the synthetic potential of this and other novel compounds with the highest commitment to safety and scientific integrity.

References

- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11008959, 4-Chloro-2,5-dimethoxybenzaldehyde.

- Trimaco. (2023, September 8). Essential Chemical PPE.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.

- William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.

- DC Fine Chemicals. (n.d.). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Hit2Lead | this compound | CAS# 18093-05-5 | MFCD00461433 | BB-4003462 [hit2lead.com]

- 3. fishersci.com [fishersci.com]

- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 5. trimaco.com [trimaco.com]

- 6. wm.edu [wm.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Molecular Structure and Predicted ¹H NMR Environments

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4,5-dimethoxybenzaldehyde

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted benzaldehyde derivative. The narrative will delve into the theoretical principles governing the spectrum, a detailed peak-by-peak assignment, and a standardized protocol for data acquisition, embodying the synthesis of technical accuracy with field-proven insights.

The structure of this compound dictates the electronic environment of each proton, which in turn determines its chemical shift (δ) in the ¹H NMR spectrum. The molecule contains five distinct proton environments: an aldehyde proton, two aromatic protons, and two methoxy groups.

Figure 1. Chemical structure of this compound with protons labeled for NMR assignment.

Figure 1. Chemical structure of this compound with protons labeled for NMR assignment.